2,4-Diamino-5-(4-fluorophenyl)-5H-12-oxa-1-azatetraphene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-(4-fluorophenyl)-5H-12-oxa-1-azatetraphene-3-carbonitrile is a complex heterocyclic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(4-fluorophenyl)-5H-12-oxa-1-azatetraphene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This can be achieved by reacting a suitable aldehyde with a β-ketoester and ammonia in a multicomponent reaction.
Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction where a brominated pyrimidine derivative is reacted with a boronic acid derivative of the fluorophenyl group in the presence of a palladium catalyst.
Cyclization and nitrile formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(4-fluorophenyl)-5H-12-oxa-1-azatetraphene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert nitriles to amines.
Scientific Research Applications
2,4-Diamino-5-(4-fluorophenyl)-5H-12-oxa-1-azatetraphene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anti-inflammatory agent.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-(4-fluorophenyl)-5H-12-oxa-1-azatetraphene-3-carbonitrile involves its interaction with specific molecular targets in the body. For example, it may inhibit enzymes involved in microbial growth or inflammation. The fluorophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the nitrile group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine derivatives: These compounds share the pyrimidine core and have similar biological activities.
Fluorophenyl-substituted heterocycles: These compounds have similar structural features and are studied for their antimicrobial and antiviral properties.
Properties
Molecular Formula |
C23H15FN4O |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
13,15-diamino-11-(4-fluorophenyl)-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile |
InChI |
InChI=1S/C23H15FN4O/c24-14-8-5-13(6-9-14)18-16-10-7-12-3-1-2-4-15(12)21(16)29-23-19(18)20(26)17(11-25)22(27)28-23/h1-10,18H,(H4,26,27,28) |
InChI Key |
CPLPBVTYXYWOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CC=C(C=C5)F)C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.